molecular formula C18H25N3O B11495916 2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol

2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol

Cat. No.: B11495916
M. Wt: 299.4 g/mol
InChI Key: ICWIJQCUSIBTAD-UHFFFAOYSA-N
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Description

2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol is an organic compound known for its unique chemical structure and properties This compound features a phenol group substituted with two tert-butyl groups and a pyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol typically involves the following steps:

    Formation of the Phenol Core: The phenol core is synthesized through a series of reactions, starting with the appropriate aromatic precursors.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Pyrimidinylamino Group: The pyrimidinylamino group is attached through nucleophilic substitution reactions, where the pyrimidine derivative reacts with the phenol core under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butyl and pyrimidinylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol exerts its effects involves interactions with molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the pyrimidinylamino group can interact with nucleic acids or proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di(tert-butyl)phenol: Lacks the pyrimidinylamino group, resulting in different chemical and biological properties.

    6-(2-Pyrimidinylamino)phenol: Lacks the tert-butyl groups, affecting its stability and reactivity.

    2,4-Di(tert-butyl)-6-(2-pyridinylamino)phenol: Similar structure but with a pyridinylamino group instead of pyrimidinylamino, leading to different interactions and applications.

Uniqueness

2,4-Di(tert-butyl)-6-(2-pyrimidinylamino)phenol is unique due to the combination of tert-butyl and pyrimidinylamino groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-(pyrimidin-2-ylamino)phenol

InChI

InChI=1S/C18H25N3O/c1-17(2,3)12-10-13(18(4,5)6)15(22)14(11-12)21-16-19-8-7-9-20-16/h7-11,22H,1-6H3,(H,19,20,21)

InChI Key

ICWIJQCUSIBTAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=NC=CC=N2)O)C(C)(C)C

Origin of Product

United States

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